molecular formula C22H35ClN4O5S B613145 H-Arg(pbf)-oall hcl CAS No. 257288-23-6

H-Arg(pbf)-oall hcl

Cat. No.: B613145
CAS No.: 257288-23-6
M. Wt: 503.07
InChI Key: AWGBWYKSQZNCFT-LMOVPXPDSA-N
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Description

H-Arg(pbf)-oall hcl, also known as this compound, is a useful research compound. Its molecular formula is C22H35ClN4O5S and its molecular weight is 503.07. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

H-Arg(pbf)-oall hcl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The Pbf group protects the arginine residue from premature cleavage, ensuring that the peptide synthesis proceeds correctly. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and ionic interactions, which are essential for maintaining the structure and function of the synthesized peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a critical role in transmitting signals within the cell. By affecting these pathways, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function. Additionally, the compound’s interactions with metabolic enzymes can impact cellular metabolism, influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Pbf group provides steric hindrance, preventing unwanted interactions and ensuring that the arginine residue is available for targeted reactions. The allyl ester group can be selectively removed under specific conditions, allowing for precise control over the compound’s activity. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Over time, the degradation of this compound can lead to a decrease in its efficacy and changes in its interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of optimizing dosage levels to achieve the desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to arginine metabolism. The compound interacts with enzymes such as arginases and nitric oxide synthases, which play a role in the conversion of arginine to other metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, this compound can influence the synthesis of polyamines, which are important for cell growth and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function, as they determine its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in peptide synthesis and metabolism. These localization patterns are essential for the compound’s role in cellular processes and its overall efficacy .

Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBWYKSQZNCFT-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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